![molecular formula C10H7ClN2S B12941854 [(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-33-8](/img/structure/B12941854.png)
[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring system in this compound makes it a significant molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-chloroindole with a suitable thiol and acetonitrile. One common method is the nucleophilic substitution reaction where 5-chloroindole reacts with a thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing indole moieties, such as [(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile, exhibit promising anticancer activities. Indoles are known to interact with various biological targets, including enzymes and receptors involved in cancer progression. Studies have shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth in vivo, making them candidates for further development as anticancer agents .
Antimicrobial Activities
The compound has also been investigated for its antimicrobial properties. Indole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. The presence of the sulfanyl group enhances the compound's ability to disrupt microbial membranes, leading to cell death. This makes this compound a potential candidate for the development of new antimicrobial agents .
Biological Research
Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in various biological processes. For instance, studies have focused on its interaction with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in endocannabinoid metabolism. Inhibition of these enzymes can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for conditions like pain and inflammation .
Neuroprotective Effects
The neuroprotective properties of indole derivatives are another area of active research. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression .
Material Science
Synthesis of Novel Materials
In material science, this compound serves as a building block for the synthesis of novel organic materials. Its unique chemical structure allows for the development of new polymers and composites with enhanced properties such as conductivity and thermal stability. These materials can be utilized in various applications, including electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of their activity. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the chlorine and thio groups.
5-chloro-1H-indole-3-acetonitrile: Lacks the thio group.
2-(5-chloro-1H-indol-3-yl)ethanamine: Contains an amine group instead of a nitrile group.
Uniqueness
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the chlorine and thio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Biological Activity
[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indole derivatives are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications in therapeutic applications.
Target Interactions
Indole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to bind with high affinity to multiple receptors. These interactions can influence various cellular processes, including apoptosis, cell proliferation, and gene expression modulation .
Biochemical Pathways
The compound is believed to affect several key biochemical pathways:
- Cell Cycle Regulation : Indole derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
- Apoptosis : Activation of apoptotic pathways through caspase activation has been observed, suggesting potential use in cancer therapy .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as an antimicrobial agent .
Biological Activity Overview
The following table summarizes various studies that highlight the biological activities associated with this compound and related compounds:
Anticancer Activity
In a study evaluating the antiproliferative effects of various indole derivatives, this compound demonstrated significant growth inhibition in A549 lung cancer cells compared to non-tumor fibroblast cells. The compound's ability to preferentially target rapidly dividing cells underscores its potential as a chemotherapeutic agent.
Antimicrobial Efficacy
Research indicated that this compound exhibits potent antimicrobial properties. The compound was tested against several strains of bacteria, revealing low minimum inhibitory concentrations (MICs), particularly against MRSA. This highlights its potential application in treating resistant bacterial infections .
Properties
CAS No. |
61021-33-8 |
---|---|
Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-[(5-chloro-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H7ClN2S/c11-7-1-2-9-8(5-7)10(6-13-9)14-4-3-12/h1-2,5-6,13H,4H2 |
InChI Key |
ZASAHOUFCTXWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.